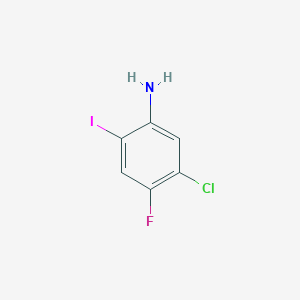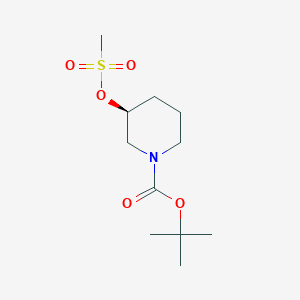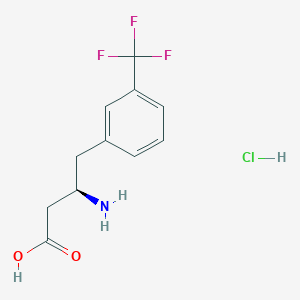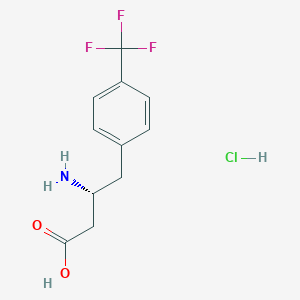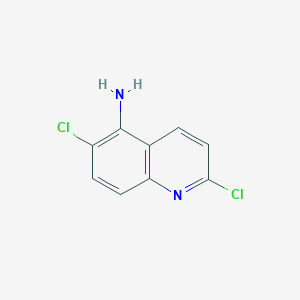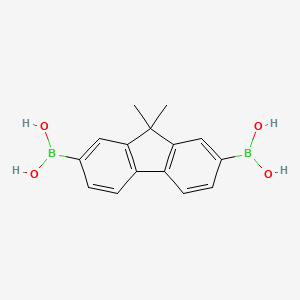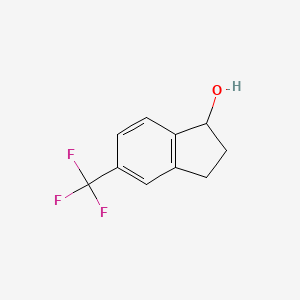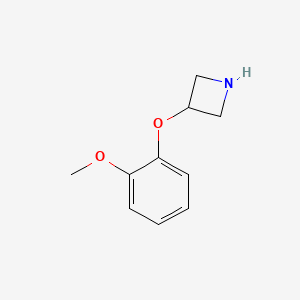
3-(2-Methoxyphenoxy)azetidine
Vue d'ensemble
Description
The compound "3-(2-Methoxyphenoxy)azetidine" is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest in medicinal chemistry due to their biological activities and potential as pharmaceutical agents. The azetidine ring is a structural motif that can be found in various bioactive molecules and is known for its ability to mimic peptide bonds, making it a valuable scaffold in drug design .
Synthesis Analysis
The synthesis of azetidine derivatives has been explored in several studies. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which are closely related to "3-(2-Methoxyphenoxy)azetidine," has been achieved, leading to compounds with potent antiproliferative properties . Another study demonstrated the transformation of 2-(2-mesyloxyethyl)azetidines into various substituted piperidines, showcasing the versatility of azetidine derivatives in chemical transformations . Additionally, the synthesis of 3-methoxyazetidines through an aziridine to azetidine rearrangement has been reported, providing insights into the reaction mechanism and expanding the synthetic methodologies for azetidine derivatives .
Molecular Structure Analysis
X-ray crystallography has been utilized to investigate the molecular structure of azetidine derivatives. For example, the trans and cis isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones have been synthesized and their structures analyzed by X-ray diffraction, revealing the solid-state structure and providing a comparison with NMR studies in solution . This type of structural analysis is crucial for understanding the conformational preferences and potential interactions of azetidine derivatives with biological targets.
Chemical Reactions Analysis
Azetidine derivatives undergo various chemical reactions that are essential for their functionalization and application in medicinal chemistry. The reactivity of these compounds with different nucleophiles has been evaluated, leading to the stereoselective preparation of new azaheterocycles . Furthermore, the interaction of azetidine derivatives with tubulin has been studied, showing that these compounds can disrupt microtubular structures and induce apoptosis in cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. The antiproliferative azetidine compounds synthesized in one study displayed low nanomolar IC50 values in breast cancer cells and minimal cytotoxicity, indicating their potential as antitumor agents . The solid-state structure obtained from X-ray crystallography provides additional information on the physical properties of these compounds, such as crystal system and space group, which are important for understanding their stability and behavior in different environments .
Applications De Recherche Scientifique
Anticancer Activity
A series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety, synthesized for potent antitumor agents, showed significant anticancer activity against various human cancer cell lines. Notably, some compounds exhibited more potency than Doxorubicin in certain cancer cell lines, confirming their potential as VEGFR-2 inhibitors. In silico ADMET prediction indicated drug-like properties and low toxicity for most of these compounds, highlighting their promising anticancer potential (Parmar et al., 2021).
Tubulin-Targeting Antitumor Agents
3-Phenoxy-1,4-diarylazetidin-2-ones were investigated for their antiproliferative properties, leading to the discovery of potent compounds. These compounds inhibited the polymerization of isolated tubulin, disrupted microtubular structure, and induced G2/M arrest and apoptosis in cancer cells. Such findings underscore the potential of azetidine derivatives as effective tubulin-targeting antitumor agents (Greene et al., 2016).
Azetidine Derivatives as GABA Uptake Inhibitors
Azetidine derivatives were evaluated for their potency as GABA-uptake inhibitors. Derivatives substituted in 2- and 3-positions showed promising results as GAT-1 and GAT-3 inhibitors, indicating their potential application in neurological disorders (Faust et al., 2010).
Antioxidant Activity
Schiff bases and azetidines derived from phenyl urea derivatives were evaluated for their in-vitro antioxidant activity. Some compounds displayed moderate to significant antioxidant effects, highlighting their medicinal and chemical importance (Nagavolu et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-(2-methoxyphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-12-9-4-2-3-5-10(9)13-8-6-11-7-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDPFVMOJROTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647899 | |
| Record name | 3-(2-Methoxyphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenoxy)azetidine | |
CAS RN |
954223-14-4 | |
| Record name | 3-(2-Methoxyphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyano-4'-(3-(1-methylethylsulfonamido)thiophen-2-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1326259.png)
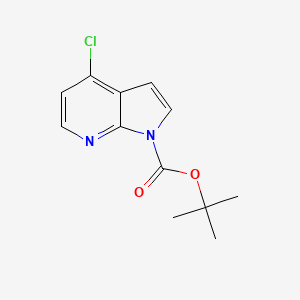
![2,3-Dihydro-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxan-2yl)phenyl]-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1326269.png)
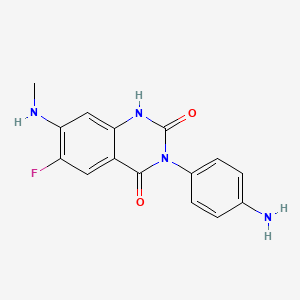
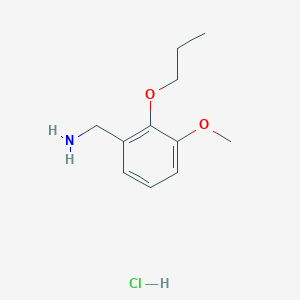
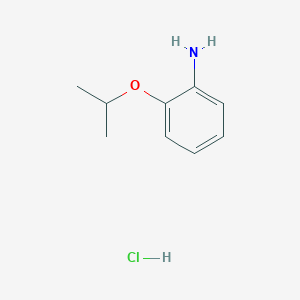
![(E)-(4R,9aS)-7-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)benzylidene]-4-(3,4,5-trifluorophenyl)hexahydropyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B1326275.png)
